Naquotinib

Vue d'ensemble

Description

Naquotinib est un nouvel inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique de troisième génération. Il est principalement utilisé dans le traitement du cancer du poumon non à petites cellules présentant des mutations spécifiques du récepteur du facteur de croissance épidermique. This compound a montré une efficacité dans l'inhibition des mutations d'activation et des mutations de résistance du récepteur du facteur de croissance épidermique, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Méthodes De Préparation

La synthèse de la naquotinib implique plusieurs étapes, notamment la formation d'une structure à base de carboxamide de pyrazine. La voie de synthèse implique généralement l'utilisation de la chromatographie liquide-spectrométrie de masse en tandem pour une détermination précise et une évaluation de la stabilité métabolique . Les méthodes de production industrielle sont conçues pour garantir une pureté et un rendement élevés, impliquant souvent des techniques chromatographiques avancées et des conditions de réaction strictes pour maintenir l'intégrité du composé.

Analyse Des Réactions Chimiques

Phase I Metabolic Reactions

Naquotinib undergoes phase I metabolism mediated by human liver microsomes (HLMs), leading to eight primary metabolites through four reaction types:

- N-Demethylation : Cleavage of the methyl group from the piperazine ring.

- Oxidation : Formation of α-hydroxy intermediates in the pyrrolidine, piperidine, or piperazine rings.

- Hydroxylation : Addition of hydroxyl groups to the pyrrolidine or piperazine rings.

- Reduction : Conversion of the acrylamide group to a reduced form.

Table 1: Phase I Metabolites of this compound

Reactive Intermediate Formation

This compound’s acrylamide group and piperidine/piperazine rings undergo bioactivation, forming reactive electrophiles linked to potential toxicity:

- Aldehyde Intermediates : Generated via oxidative dealkylation of the acrylamide group, trapped by methoxyamine to form stable oximes (m/z 566 and 580) .

- Iminium Ion : Produced through hydroxylation and dehydration of the piperidine ring, captured by potassium cyanide (KCN) as a cyano adduct (m/z 588) .

Table 2: Reactive Metabolites and Trapping Mechanisms

Structural Insights into Reactivity

- Acrylamide Group : The acrylamide moiety enables covalent binding to EGFR’s cysteine-797 residue, critical for irreversible inhibition .

- Pyrazine Core : Facilitates hydrogen bonding with EGFR’s Met793 and hydrophobic interactions with Leu718 and Leu844 .

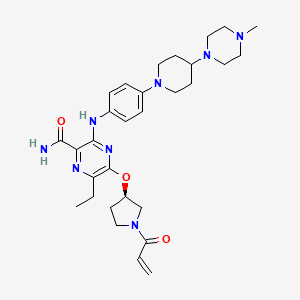

Figure: Key Reactive Sites in this compound (Adapted from )

This compound Structure

Enzymatic Inhibition Profiling

This compound selectively inhibits mutant EGFR isoforms (e.g., L858R, T790M) with IC₅₀ values 10–100× lower than wild-type EGFR:

Table 3: Enzymatic Inhibition of EGFR Variants

| EGFR Variant | IC₅₀ (nM) | Selectivity vs. WT EGFR | Source |

|---|---|---|---|

| L858R/T790M | 0.26 | 50× | |

| Del19/T790M | 0.41 | 32× | |

| Wild-Type (WT) | 13 | — |

Synthetic Pathways

While detailed synthesis protocols are proprietary, key steps include:

Applications De Recherche Scientifique

Naquotinib has a wide range of scientific research applications, particularly in the field of oncology. It has been extensively studied for its efficacy in treating non-small cell lung cancer with epidermal growth factor receptor mutations . Additionally, this compound has shown potential in inhibiting tumor growth in models with epidermal growth factor receptor-activating mutations, T790M resistance mutation, and AXL overexpression . Its mutation-selective inhibitory effects make it a valuable tool for understanding the biology of epidermal growth factor receptor mutations and developing targeted therapies.

Mécanisme D'action

Naquotinib exerts its effects by selectively inhibiting the epidermal growth factor receptor with activating mutations and resistance mutations. It binds irreversibly to the tyrosine kinase domain of the epidermal growth factor receptor, preventing its activation and subsequent signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways . This inhibition leads to reduced malignant cell survival, proliferation, invasion, and tumor angiogenesis .

Comparaison Avec Des Composés Similaires

La naquotinib est souvent comparée à d'autres inhibiteurs de la tyrosine kinase du récepteur du facteur de croissance épidermique de troisième génération, tels que l'osimertinib et l'erlotinib. Bien que tous ces composés ciblent le récepteur du facteur de croissance épidermique, la this compound a montré une plus grande puissance contre certaines mutations, telles que L858R plus T790M . De plus, la this compound a un profil inhibiteur unique, affectant d'autres kinases comme BTK, JAK3 et TXK, ce qui peut influencer son efficacité et sa sécurité chez les patients atteints de cancer du poumon . Des composés similaires comprennent l'osimertinib, le géfitinib et l'erlotinib .

Activité Biologique

Naquotinib (ASP8273) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in EGFR that are commonly associated with non-small cell lung cancer (NSCLC). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various EGFR mutations, and relevant clinical findings.

This compound exhibits a selective inhibitory effect on mutant EGFR while sparing wild-type EGFR. It is particularly effective against:

- EGFR mutations : L858R, exon 19 deletions, and the T790M resistance mutation.

- AXL signaling pathway : this compound also inhibits AXL phosphorylation, which is implicated in resistance mechanisms against other EGFR TKIs like erlotinib and osimertinib .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines with various EGFR mutations. The half-maximal inhibitory concentration (IC50) values for this compound against different mutations are summarized in Table 1.

| Mutation | IC50 (nmol/L) |

|---|---|

| L858R | 4.6 |

| Exon 19 deletion | 5.5 |

| L858R/T790M | 0.41 |

| Exon 19 deletion/T790M | 0.26 |

| Wild-type EGFR | 13 |

This compound's potency against L858R/T790M is notably higher than that of other third-generation inhibitors like osimertinib .

In Vivo Studies

In murine xenograft models, this compound has shown significant tumor regression in NSCLC models harboring EGFR-activating mutations and T790M resistance mutation. Notably, it did not significantly affect wild-type EGFR signaling in skin tissues, indicating a favorable therapeutic window .

Clinical Trials and Case Studies

This compound has undergone several clinical trials to assess its efficacy and safety profile:

- Phase 1 Trials : Initial studies indicated promising results for patients with advanced NSCLC harboring specific EGFR mutations. The drug was well-tolerated with manageable side effects .

- Phase 2 Trials : A study involving patients with T790M-positive NSCLC reported an overall response rate (ORR) of approximately 62% and a disease control rate (DCR) of 90% .

Case Study Analysis

One notable case involved a patient with advanced NSCLC who exhibited a dramatic response to this compound after failing previous treatments. The patient achieved a significant reduction in tumor size as measured by imaging techniques, highlighting this compound's potential as a treatment option for resistant cases .

Safety Profile

This compound has demonstrated a manageable safety profile in clinical settings. Common adverse effects include mild gastrointestinal disturbances and skin reactions, which are consistent with other EGFR TKIs but generally less severe compared to first-generation inhibitors .

Propriétés

IUPAC Name |

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDCLUARMDUUKN-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448232-80-1 | |

| Record name | Naquotinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naquotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAQUOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.